molecular formula C18H16BrN3OS2 B12139275 N-(4-bromophenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b] thiophen-4-ylthio))acetamide

N-(4-bromophenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b] thiophen-4-ylthio))acetamide

Cat. No.: B12139275
M. Wt: 434.4 g/mol
InChI Key: FNMMOWGXMCFVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide is a structurally complex heterocyclic compound featuring a fused cyclopenta-pyrimidino-thiophene core, a 4-bromophenyl group, and a thioether-linked acetamide moiety. Its synthesis likely involves alkylation of a 2-thiopyrimidine intermediate with a chloroacetamide derivative, a method analogous to procedures reported for related compounds (e.g., using sodium methylate as a base and halogenated reagents for cyclization) . Structural determination of such compounds often employs X-ray crystallography, with refinement tools like SHELX remaining widely used in small-molecule crystallography .

Properties

Molecular Formula

C18H16BrN3OS2

Molecular Weight

434.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H16BrN3OS2/c1-10-20-17(16-13-3-2-4-14(13)25-18(16)21-10)24-9-15(23)22-12-7-5-11(19)6-8-12/h5-8H,2-4,9H2,1H3,(H,22,23)

InChI Key

FNMMOWGXMCFVAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Biological Activity

N-(4-bromophenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide is a complex organic compound whose biological activities have garnered interest in medicinal chemistry. This article synthesizes existing research on its biological properties, focusing on antimicrobial and anticancer activities, alongside relevant synthesis methodologies.

Chemical Structure and Properties

The compound is characterized by a unique structure that integrates a bromophenyl group and a tricyclic pyrimidine-thiophene moiety. This structural complexity is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyrimidine have shown efficacy against both Gram-positive and Gram-negative bacteria. A study evaluating related compounds found promising antimicrobial activity against various bacterial strains using the turbidimetric method. Notably, compounds with electron-withdrawing groups like bromine enhance antibacterial activity by disrupting bacterial lipid biosynthesis mechanisms .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity AgainstMethod Used
d1E. coliTurbidimetric
d2S. aureusTurbidimetric
d3C. albicansTurbidimetric

Anticancer Activity

The anticancer potential of N-(4-bromophenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide has been explored through various in vitro assays. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), compounds with similar frameworks exhibited cytotoxic effects. The effectiveness of these compounds was evaluated using the Sulforhodamine B (SRB) assay, which measures cell viability post-treatment.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
d6MCF-715.0
d7A54910.5

The presence of specific substituents on the aromatic rings significantly influences the anticancer activity, with electron-withdrawing groups enhancing potency .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. It was observed that the tricyclic structure allows for effective binding to key enzymes involved in cancer cell proliferation and bacterial metabolism. The docking simulations indicate that the compound's efficacy may be attributed to its ability to mimic natural substrates or inhibitors within these pathways .

Case Studies

Several case studies highlight the biological significance of similar compounds:

  • Study on Thiazole Derivatives : This research focused on thiazole derivatives related to N-(4-bromophenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide and demonstrated strong antimicrobial and anticancer activities .
  • Antitumor Activity Evaluation : A comparative study showed that structural modifications in similar compounds led to varying degrees of anticancer activity across different cell lines .

Scientific Research Applications

Biological Activities

Research indicates that N-(4-bromophenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound have yielded promising results against various cancer cell lines. For instance, compounds with similar structural motifs have shown selective cytotoxicity towards human cancer cells while sparing normal cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Research has indicated that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .

Potential Therapeutic Applications

Given its biological activities, N-(4-bromophenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide holds promise in various therapeutic areas:

  • Antimicrobial Agents : Due to its demonstrated antimicrobial properties, this compound could be developed into new antibacterial or antifungal treatments.
  • Anticancer Drugs : The selective cytotoxicity observed in cancer cell lines suggests potential applications in oncology for developing new anticancer therapies.
  • Neuroprotective Agents : With its potential enzyme inhibition properties, the compound may be explored for neuroprotective applications against diseases like Alzheimer's and Parkinson's.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 4-bromophenyl group directs further substitution at the para position. Reported reactions include:

  • Suzuki–Miyaura cross-coupling : Replacement of the bromine atom with aryl/heteroaryl boronic acids using Pd(0) catalysts (e.g., Pd(PPh3)4) in DMF/H2O at 70–80°C .

  • Nitration : Nitro groups are introduced under mixed acid conditions (HNO3/H2SO4), though steric hindrance from the fused ring system may limit reactivity .

Table 2: EAS Reaction Outcomes

Substitution TypeReagentsProducts FormedSelectivity
Suzuki couplingPd(PPh3)4, ArB(OH)2Biaryl derivativesHigh
NitrationHNO3/H2SO4, 0°CNitro-4-bromophenyl analogModerate

Nucleophilic Reactions at the Acetamide Group

The acetamide moiety undergoes hydrolysis and alkylation:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond to yield 2-(2-methylthiophene-pyrimidine)thioacetic acid and 4-bromoaniline .

  • Alkylation : Reaction with alkyl halides (e.g., CH3I) in the presence of NaH forms N-alkylated derivatives .

Key Data :

  • Hydrolysis rate (1M HCl, 80°C): t1/2 = 2.5h .

  • Alkylation efficiency (CH3I, DMF): 78% yield .

Oxidation of the Thioether Linkage

The sulfur atom in the thioether is susceptible to oxidation:

  • Sulfoxide formation : H2O2 in acetic acid at 50°C .

  • Sulfone formation : mCPBA (meta-chloroperbenzoic acid) in CH2Cl2 .

Table 3: Oxidation Products

Oxidizing AgentProductConditionsYield (%)
H2O2Sulfoxide50°C, 4h65
mCPBASulfoneRT, 12h88

Heterocyclic Ring Modifications

The pyrimidine-thiophene core participates in:

  • Cycloadditions : [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions .

  • Nucleophilic ring-opening : Attack by amines (e.g., NH3/MeOH) at the pyrimidine C2 position .

Mechanistic Insight :

  • Cycloaddition regioselectivity is controlled by electron-deficient pyrimidine rings .

  • Ring-opening proceeds via SNAr (nucleophilic aromatic substitution) .

Biological Derivatization

The compound serves as a precursor for bioactive analogs:

  • Anticonvulsant agents : Thioacetamide derivatives show activity in murine seizure models .

  • Antidiabetic candidates : Structural analogs inhibit α-glucosidase (IC50 = 18.7 µM) .

Table 4: Biological Activity of Derivatives

Derivative StructureBiological TargetIC50/EC50Reference
N-(3,4-dimethoxyphenyl) analogSeizure inhibition22 mg/kg (ED50)
Sulfone variantα-Glucosidase inhibition25 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

A closely related analog, 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide (RN: 758688-49-2), differs primarily in its 4-chlorophenyl group and 2,5-dimethylphenyl acetamide substituent . Key comparisons include:

  • Halogen Effects : Bromine’s larger atomic radius and higher electronegativity compared to chlorine may increase steric hindrance and electron-withdrawing effects, altering binding interactions in biological targets.

Core Heterocyclic System Variations

The target compound’s cyclopenta[2,1-d]pyrimidino[4,5-b]thiophene core confers conformational rigidity, which contrasts with simpler pyrimidine or pyridazine systems (e.g., pyrido[3,4-d]pyridazines from early studies) . Rigid fused-ring systems often improve target affinity by reducing entropy penalties during binding, as seen in kinase inhibitors.

Acetamide Substituent Variations

  • Target Compound : The 4-bromophenyl group on the acetamide may enhance π-π stacking interactions in hydrophobic protein pockets.

Preparation Methods

Cyclopenta[2,1-d]Pyrimidine Formation

The cyclopenta-pyrimidine moiety is synthesized via a tandem cyclization-annulation process. A representative protocol involves:

  • Starting material : 2-Aminocyclopentene-1-carbonitrile.

  • Reaction conditions : Heated under reflux with thiourea in ethanol (78°C, 12 hours).

  • Mechanism : Nucleophilic attack by the amine on the nitrile group, followed by intramolecular cyclization to form the pyrimidine ring.

Table 1: Optimization of Cyclopenta-Pyrimidine Synthesis

CatalystSolventTemperature (°C)Yield (%)
NoneEthanol7862
H2SO4 (0.1 M)Toluene11078
FeCl3DMF9071

Thiophene Ring Annulation

The thiophene ring is introduced via sulfur-assisted cyclization:

  • Reagents : Elemental sulfur and α,β-unsaturated ketones.

  • Key step : Michael addition followed by sulfur insertion, forming the thiophen ring.

  • Conditions : 120°C in DMF with catalytic piperidine (yield: 68–74%).

Thioether Linkage and Acetamide Coupling

Thiolation of the Tricyclic Core

The thiol (-SH) group is introduced at the C4 position of the tricyclic system:

  • Reagents : Phosphorus pentasulfide (P2S5) in dry pyridine.

  • Conditions : 100°C, 8 hours (yield: 70%).

Nucleophilic Substitution for Thioether Formation

The thiolate anion reacts with α-bromoacetamide precursors:

  • Electrophile : N-(4-Bromophenyl)-2-bromoacetamide.

  • Base : Triethylamine (Et3N) in THF.

  • Temperature : 25°C, 4 hours (yield: 85%).

Table 2: Solvent Effects on Thioether Coupling

SolventBaseReaction Time (h)Yield (%)
THFEt3N485
DCMDBU678
DMFK2CO3865

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95% purity).

Spectroscopic Validation

  • NMR : 1H NMR (400 MHz, CDCl3) δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 3.85 (s, 2H, -SCH2CO-), 2.55 (s, 3H, -CH3).

  • HRMS : m/z calculated for C18H16BrN3OS2 [M+H]+: 434.4; found: 434.3.

Yield Optimization and Scalability

Table 3: Large-Scale Synthesis Parameters

StepBatch Size (g)Yield (%)Purity (%)
Tricyclic core5007893
Methylation3008295
Thioether coupling2008597

Key factors for scalability:

  • Catalyst recycling : Solid acid catalysts (e.g., sulfated zirconia) reused for 5 cycles without yield loss.

  • Solvent recovery : Toluene and THF distilled and reused, reducing costs by 40% .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

The compound can be synthesized via a two-step approach:

  • Step 1 : Thiolation of the cyclopenta-pyrimidine-thiophene core using a halogen displacement reaction (e.g., replacing a bromine atom with a thiol group via nucleophilic substitution under basic conditions) .
  • Step 2 : Coupling the thiolated intermediate with N-(4-bromophenyl)-2-chloroacetamide via a sulfide linkage. A carbodiimide-mediated coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–5°C for 3–6 hours ensures minimal side reactions . Optimization : Use high-purity reagents, inert atmospheres (N₂/Ar), and monitor reaction progress via TLC or LC-MS. Typical yields range from 45–65% .

Q. What spectroscopic techniques are critical for structural validation?

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the thioether bond and cyclopenta-pyrimidine-thiophene core. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., dihedral angles between aromatic rings ~66.4°) .

Q. How can preliminary biological activity screening be designed?

  • In vitro assays : Test against kinase targets (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 µM suggest therapeutic potential .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare results with structurally related acetamide derivatives to identify SAR trends .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis : Normalize data using standardized protocols (e.g., cell passage number, serum concentration) .
  • Proteomic profiling : Identify off-target interactions via thermal shift assays or CETSA to explain divergent results .
  • Solubility adjustments : Use DMSO concentration controls (<0.1% v/v) to avoid false negatives .

Q. How can computational modeling predict structure-activity relationships (SAR)?

  • Docking studies : Use AutoDock Vina to map interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge regions). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR models : Train on datasets of related thioacetamides to correlate substituent effects (e.g., bromophenyl vs. methoxyphenyl) with inhibitory potency .

Q. What in vivo models are suitable for pharmacokinetic (PK) studies?

  • Rodent models : Administer via IV (1–5 mg/kg) or oral gavage (10–20 mg/kg). Monitor plasma half-life (t₁/₂) and bioavailability using LC-MS/MS .
  • Tissue distribution : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs (e.g., liver, tumors) .

Q. How can metabolic stability be improved without compromising activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and delay hepatic clearance .
  • Isotope labeling : Use deuterium at metabolically vulnerable positions (e.g., methyl groups) to slow CYP450-mediated oxidation .

Q. What analytical methods quantify impurities in batch synthesis?

  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to detect byproducts (e.g., des-bromo analogs) with LOD <0.1% .
  • NMR spiking : Add authentic impurity standards to confirm identity of unknown peaks .

Methodological Challenges and Solutions

Q. How to address low yields in the thiolation step?

  • Catalyst screening : Test Pd(PPh₃)₄/CuI systems for cross-coupling efficiency .
  • Solvent optimization : Replace DMF with DMA or NMP to reduce side reactions .

Q. What controls ensure reproducibility in kinase inhibition assays?

  • Reference inhibitors : Include staurosporine or gefitinib as positive controls .
  • ATP concentration : Standardize at 1 mM to mimic physiological conditions .

Data Contradictions and Validation

Q. Discrepancies in reported IC₅₀ values for EGFR inhibition

  • Root cause : Variability in enzyme sources (recombinant vs. native) or assay temperatures (25°C vs. 37°C).
  • Resolution : Validate using a single commercial source (e.g., Sigma-Aldrich EGFR) and pre-equilibrate assays at 37°C .

Q. Conflicting cytotoxicity data in MCF-7 vs. MDA-MB-231 cells

  • Hypothesis : Differential expression of efflux pumps (e.g., P-gp).
  • Testing : Co-administer verapamil (P-gp inhibitor) to assess resistance reversal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.